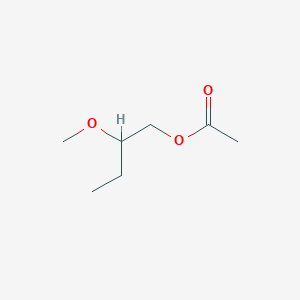

2-Methoxybutyl Acetate

Vue d'ensemble

Description

2-Methoxybutyl Acetate, also known as Acetic Acid 2-Methoxybutyl Ester, is a colorless to light yellow to light orange clear liquid . It is one of the key volatile aroma compounds that contribute to the characteristic aroma of apples of different varieties such as royal gala apple and Fiji apples .

Molecular Structure Analysis

The molecular formula of 2-Methoxybutyl Acetate is C7H14O3 . Its average mass is 146.184 Da and its monoisotopic mass is 146.094299 Da .

Physical And Chemical Properties Analysis

2-Methoxybutyl Acetate has a density of 0.9±0.1 g/cm3, a boiling point of 177.6±13.0 °C at 760 mmHg, and a vapor pressure of 1.0±0.3 mmHg at 25°C . Its enthalpy of vaporization is 41.4±3.0 kJ/mol, and it has a flash point of 56.8±11.4 °C . The index of refraction is 1.407 .

Applications De Recherche Scientifique

1. Diesel Fuel Additive

2-Methoxyethyl acetate (a compound structurally similar to 2-Methoxybutyl Acetate) has been investigated for its potential to reduce exhaust smoke when used as a diesel fuel additive. Studies have shown that incorporating this compound into diesel can reduce engine emissions of smoke, hydrocarbons (HC), and carbon monoxide (CO), although it has little effect on nitrogen oxides (NOx) emissions. The use of this additive also leads to a reduction in maximum cylinder pressure and shorter ignition delays in diesel engines, thereby enhancing engine performance (Gong et al., 2007).

2. Industrial Solvent and Material for Industrial Detergents

3-Methoxy-3-methyl-1-butanol, a related compound, is used as a solvent for paints, inks, and fragrances, and as a material for the production of industrial detergents. Research into the kinetics of its reaction with OH radicals provides insights into the environmental impact and degradation pathways of such solvents (Aschmann et al., 2011).

3. Wine Quality and Storage

In the wine industry, compounds like 3-Alkyl-2-methoxypyrazines, which include structural analogs of 2-Methoxybutyl Acetate, are significant. They contribute to the green and vegetative perceptions in wine, and their concentration can be influenced by factors such as light, temperature, and storage conditions. This research helps in understanding the preservation of wine quality during storage (Blake et al., 2010).

4. Environmental Applications

The solubilities of gases like CO2 in various acetates, including 3-methoxybutyl acetate, have been measured, providing valuable data for designing absorption processes in environmental engineering. This research is crucial for understanding how to effectively capture and store greenhouse gases (Li et al., 2014).

Safety And Hazards

2-Methoxybutyl Acetate is a flammable liquid and vapor . It should be kept away from heat/sparks/open flames/hot surfaces . The container should be kept tightly closed, and precautionary measures against static discharge should be taken . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish . If it comes in contact with skin or hair, all contaminated clothing should be immediately removed, and the skin should be rinsed with water .

Propriétés

IUPAC Name |

2-methoxybutyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-4-7(9-3)5-10-6(2)8/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUWDFWEMWMTHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566680 | |

| Record name | 2-Methoxybutyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxybutyl Acetate | |

CAS RN |

1173168-18-7 | |

| Record name | 2-Methoxybutyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

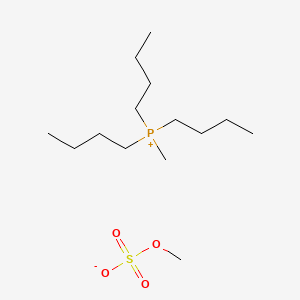

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclohexanamine;4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanoic acid](/img/structure/B1591085.png)

![3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B1591087.png)

![3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1591092.png)